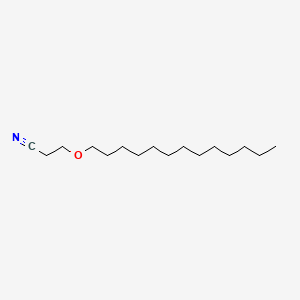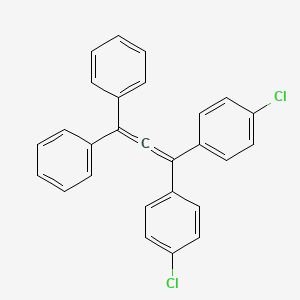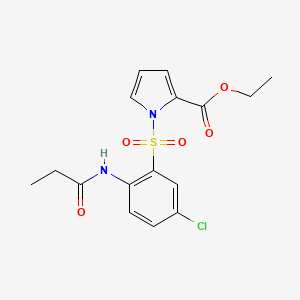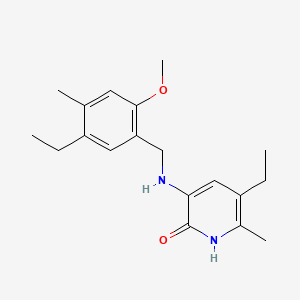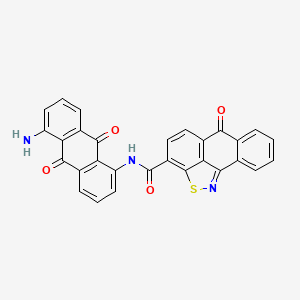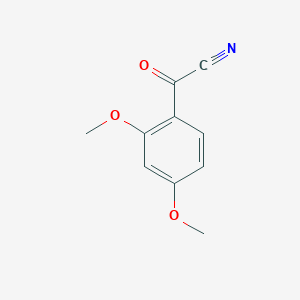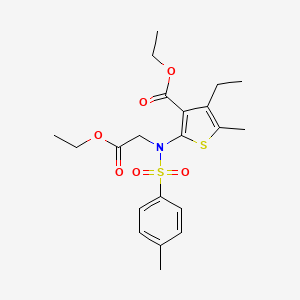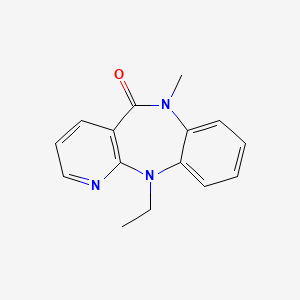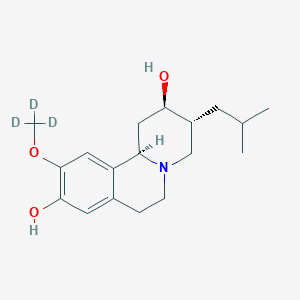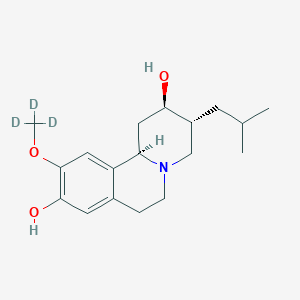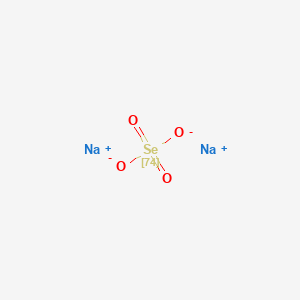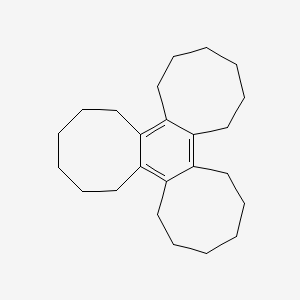
Tricyclooctenobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclooctenobenzene is a chemical compound with the molecular formula C24H36 and a molecular weight of 324.5426 It is known for its unique structure, which consists of a benzene ring fused with three cyclooctene rings
Métodos De Preparación
The synthesis of Tricyclooctenobenzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclooctene derivatives and benzene in the presence of a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tricyclooctenobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctene rings.
Aplicaciones Científicas De Investigación
Tricyclooctenobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, although more research is needed to confirm these findings.
Mecanismo De Acción
The mechanism by which Tricyclooctenobenzene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is required to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Tricyclooctenobenzene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another cyclooctene derivative, but with a different ring structure and reactivity.
Benzocyclooctene: A compound with a similar fused ring system but differing in the number of carbon atoms and ring size.
Cyclooctene: A simpler compound with a single cyclooctene ring, used as a starting material in the synthesis of this compound.
This compound stands out due to its unique combination of a benzene ring and three cyclooctene rings, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
7099-19-6 |
|---|---|
Fórmula molecular |
C24H36 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
tetracyclo[16.6.0.02,9.010,17]tetracosa-1,9,17-triene |
InChI |
InChI=1S/C24H36/c1-2-8-14-20-19(13-7-1)21-15-9-3-4-11-17-23(21)24-18-12-6-5-10-16-22(20)24/h1-18H2 |
Clave InChI |
VBIUHSAZNSYTGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C3CCCCCCC3=C4CCCCCCC4=C2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


